7-benzyl-5,6-dimethyl-3-[3-(morpholin-4-yl)propyl]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
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Overview
Description
7-BENZYL-5,6-DIMETHYL-3-(3-MORPHOLINOPROPYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is a complex organic compound belonging to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with benzyl, dimethyl, and morpholinopropyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BENZYL-5,6-DIMETHYL-3-(3-MORPHOLINOPROPYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate pyrimidine precursors with substituted pyrroles. The reaction conditions often involve the use of catalysts such as CuCl and 6-methylpicolinic acid, which facilitate the formation of the pyrrolo[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of microwave-assisted reactions and Cu-catalyzed reactions are common in industrial settings to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
7-BENZYL-5,6-DIMETHYL-3-(3-MORPHOLINOPROPYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify specific functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, NaClO2, TEMPO.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and appropriate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-BENZYL-5,6-DIMETHYL-3-(3-MORPHOLINOPROPYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through the binding of the compound to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar core structure but different substituents.
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and kinase inhibitory activities.
Uniqueness
7-BENZYL-5,6-DIMETHYL-3-(3-MORPHOLINOPROPYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE stands out due to its specific substituents, which enhance its binding affinity and selectivity towards CDK2. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C22H29N5O |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
7-benzyl-5,6-dimethyl-3-(3-morpholin-4-ylpropyl)pyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C22H29N5O/c1-17-18(2)27(15-19-7-4-3-5-8-19)22-20(17)21(23)26(16-24-22)10-6-9-25-11-13-28-14-12-25/h3-5,7-8,16,23H,6,9-15H2,1-2H3 |
InChI Key |
SLFCEJAXXSRTFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=N)N(C=N2)CCCN3CCOCC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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